molecular formula C23H27ClN4O3 B11372618 2-(2-chlorophenoxy)-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

2-(2-chlorophenoxy)-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11372618
M. Wt: 442.9 g/mol
InChI Key: LCNBFAJNNRWCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide is a complex organic compound that features a benzodiazole core, a morpholine ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with a suitable leaving group on the benzodiazole core.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction involving a morpholine derivative and a suitable electrophile on the benzodiazole core.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the benzodiazole core.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodiazole core and the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory pathways.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core and morpholine ring are likely involved in binding to these targets, while the chlorophenoxy group may enhance the compound’s affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-4-chlorophenoxy)acetic acid: A widely used herbicide with a similar chlorophenoxy group.

    Quinoxaline Derivatives: Compounds with a similar benzodiazole core that exhibit a range of biological activities.

    Morpholine Derivatives: Compounds containing the morpholine ring, used in various pharmaceutical and industrial applications.

Uniqueness

2-(2-Chlorophenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H27ClN4O3

Molecular Weight

442.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]acetamide

InChI

InChI=1S/C23H27ClN4O3/c1-16(2)28-20-8-7-17(25-23(29)15-31-21-6-4-3-5-18(21)24)13-19(20)26-22(28)14-27-9-11-30-12-10-27/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,25,29)

InChI Key

LCNBFAJNNRWCDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)N=C1CN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.